Advicor

Catalog No.
S601619
CAS No.
365453-26-5
M.F
C30H41NO7
M. Wt
527.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Advicor

CAS Number

365453-26-5

Product Name

Advicor

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate;pyridine-3-carboxylic acid

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C24H36O5.C6H5NO2/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19;8-6(9)5-2-1-3-7-4-5/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3;1-4H,(H,8,9)/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

YVPOVOVZCOOSBQ-AXHZAXLDSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Synonyms

Advicor, lovastatin-niacin combination

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Advicor is a prescription medication that combines two active ingredients: extended-release niacin (also known as nicotinic acid or vitamin B3) and lovastatin, a member of the statin class of drugs. This combination is primarily used to manage dyslipidemia, specifically to lower total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels in patients at risk for cardiovascular diseases. The Food and Drug Administration approved Advicor in December 2001 as an adjunct to diet for treating elevated cholesterol levels .

Involving pyridine derivatives.
  • Lovastatin Synthesis: Lovastatin is derived from fermentation products of Aspergillus terreus, a fungus. The commercial synthesis often involves chemical modifications to produce lovastatin from its precursor compounds through enzymatic or chemical transformations .
  • The final formulation of Advicor combines these two active ingredients into extended-release tablets, allowing for gradual absorption and sustained therapeutic effects.

    Advicor exhibits significant biological activity in managing lipid profiles:

    • Lipid Regulation: The combination effectively lowers LDL cholesterol by approximately 20% to 40%, reduces triglycerides by about 20% to 30%, and can increase HDL cholesterol by 15% to 25% .
    • Cardiovascular Benefits: By improving lipid profiles, Advicor helps reduce the risk factors associated with coronary artery disease, myocardial infarction, and stroke. Clinical studies have demonstrated that patients taking Advicor experience better lipid management compared to those on either niacin or lovastatin alone .

    Advicor is primarily indicated for:

    • Management of Hyperlipidemia: It is prescribed for patients with elevated cholesterol levels who are at risk for cardiovascular diseases.
    • Adjunct Therapy: It serves as an adjunct to dietary modifications aimed at lowering cholesterol and triglyceride levels .

    Additionally, it may be utilized in patients who have not achieved desired lipid levels through diet and exercise alone.

    Advicor has several notable drug interactions that can affect its efficacy and safety:

    • Increased Risk of Myopathy: Co-administration with other medications that inhibit cytochrome P450 enzymes (such as erythromycin or ketoconazole) can lead to increased plasma levels of lovastatin, raising the risk of muscle toxicity .
    • Grapefruit Juice: Consumption of large amounts of grapefruit juice can significantly elevate lovastatin levels, leading to potential side effects such as muscle pain or liver damage .
    • Diabetes Management: Niacin may increase blood glucose levels; thus, diabetic patients should be monitored closely when using Advicor .

    Advicor's unique formulation sets it apart from other lipid-lowering agents. Here are some similar compounds:

    Compound NameActive IngredientsMechanism of ActionUnique Features
    SimvastatinSimvastatinHMG-CoA reductase inhibitorAvailable as both immediate-release and extended-release formulations.
    AtorvastatinAtorvastatinHMG-CoA reductase inhibitorMore potent than lovastatin; longer half-life allows for once-daily dosing.
    FenofibrateFenofibratePPAR-alpha agonistPrimarily lowers triglycerides; less effect on LDL compared to statins.
    NiacinNiacinReduces hepatic synthesis of VLDLCan cause flushing; effective in increasing HDL.
    EzetimibeEzetimibeInhibits intestinal absorption of cholesterolOften used with statins for additive effect on LDL reduction.

    Advicor's distinctiveness lies in its dual-action approach that combines both niacin's HDL-increasing properties with lovastatin's LDL-lowering effects, making it particularly effective for patients needing comprehensive lipid management .

    Other CAS

    365453-26-5

    Dates

    Modify: 2023-07-20

    Explore Compound Types